molecular formula C7H13NO3 B1447585 3-Ethylmorpholine-3-carboxylic Acid CAS No. 1519210-56-0

3-Ethylmorpholine-3-carboxylic Acid

Cat. No. B1447585
M. Wt: 159.18 g/mol
InChI Key: VLJZQDDNOFFEQM-UHFFFAOYSA-N
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Description

3-Ethylmorpholine-3-carboxylic acid (EMCA) is a chemical compound that belongs to the class of morpholine derivatives. It is a heterocyclic organic compound with the molecular formula C7H13NO3 .


Synthesis Analysis

The synthesis of morpholines, including EMCA, has been a subject of research. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular weight of EMCA is 159.183. It has a density of 1.1±0.1 g/cm3 and a boiling point of 295.1±35.0 °C at 760 mmHg .


Chemical Reactions Analysis

Carboxylic acids, like EMCA, can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

EMCA, as a carboxylic acid, exhibits properties common to this class of compounds. Carboxylic acids are known for their strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The specific physical and chemical properties of EMCA include a density of 1.1±0.1 g/cm3 and a boiling point of 295.1±35.0 °C at 760 mmHg .

Scientific Research Applications

Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, including those with specific structures like 3-Ethylmorpholine-3-carboxylic Acid, can inhibit microbial growth at concentrations below desired yields. This inhibition is significant in the context of biorenewable chemicals produced fermentatively using engineered microbes. The study by Jarboe et al. (2013) highlights this aspect, focusing on the effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae. Metabolic engineering strategies to increase microbial robustness against these inhibitors are crucial for improving industrial bioprocesses (Jarboe, L., Royce, L. A., & Liu, P.-h., 2013).

Anticancer Properties of Carboxylic Acid Derivatives

The anticancer potential of carboxylic acid derivatives, including cinnamic acid and its analogs, has been explored due to their structural properties that allow for various chemical modifications. These derivatives have shown significant promise as traditional and synthetic antitumor agents, underscoring the medicinal relevance of carboxylic acids and their potential for generating novel therapeutic agents (De, P., Baltas, M., & Bedos-Belval, F., 2011).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The separation of carboxylic acids from aqueous streams via LLX is crucial for their recovery and purification from fermentative processes. The review by Sprakel and Schuur (2019) discusses solvent developments for LLX, including the use of ionic liquids and traditional solvent systems, which could be relevant for purifying specific carboxylic acids like 3-Ethylmorpholine-3-carboxylic Acid for industrial applications (Sprakel, L., & Schuur, B., 2019).

Role in Plant Biology Beyond Ethylene Production

Carboxylic acids also play significant roles in plant biology, as exemplified by 1-aminocyclopropane-1-carboxylic acid (ACC), which is not just a precursor to ethylene but also a signaling molecule in its own right. The review by Van de Poel and Van Der Straeten (2014) highlights the multifaceted roles of ACC, suggesting that similar carboxylic acids could have yet unidentified roles in biological systems (Van de Poel, B., & Van Der Straeten, D., 2014).

Bioisosteres for Drug Development

Carboxylic acids feature prominently in the pharmacophore of numerous drugs, and their bioisosteric replacement can mitigate adverse reactions or improve pharmacokinetic properties. Horgan and O’ Sullivan (2021) review the applications of novel carboxylic acid bioisosteres, indicating the potential for 3-Ethylmorpholine-3-carboxylic Acid derivatives in drug design and development (Horgan, C., & O’ Sullivan, T. P., 2021).

Safety And Hazards

The safety data sheet for a similar compound, morpholine, indicates that it is flammable and harmful if swallowed. It can cause severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

properties

IUPAC Name

3-ethylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-7(6(9)10)5-11-4-3-8-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJZQDDNOFFEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylmorpholine-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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